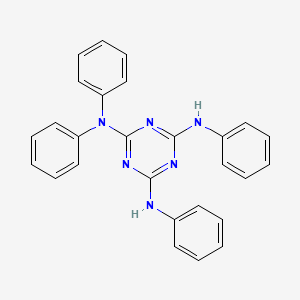
1,3,5-Triazine-2,4,6-triamine, N,N,N',N''-tetraphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound This compound is known for its unique structure, which includes three nitrogen atoms at positions 1, 3, and 5 of the ring, and four phenyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- can be synthesized through various methods. One common approach involves the reaction of cyanuric chloride with aniline in the presence of a base such as sodium hydrogencarbonate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures (around -5°C) and then allowed to warm to room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials like cyanuric chloride and aniline make this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and other electrophiles. Conditions often involve the use of a base and a solvent like THF.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl-substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- involves its interaction with various molecular targets. The phenyl groups enhance its ability to interact with biological molecules, potentially disrupting cellular processes. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in materials science.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and other chemicals.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N,N’,N’'-tetraphenyl- is unique due to the presence of four phenyl groups, which significantly alter its chemical properties and potential applications compared to other triazine derivatives. This structural modification enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
51131-79-4 |
|---|---|
Fórmula molecular |
C27H22N6 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,6-N-tetraphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H22N6/c1-5-13-21(14-6-1)28-25-30-26(29-22-15-7-2-8-16-22)32-27(31-25)33(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,(H2,28,29,30,31,32) |
Clave InChI |
VRIFANNSKKQNIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
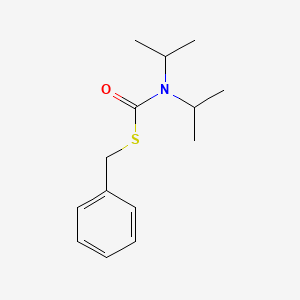
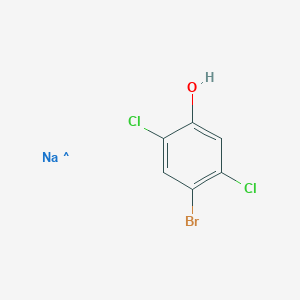
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
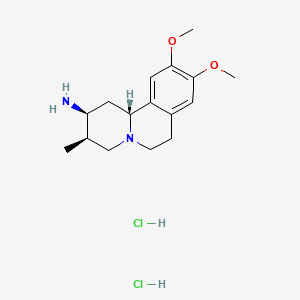
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
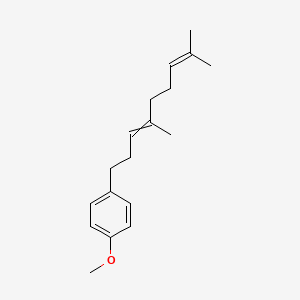
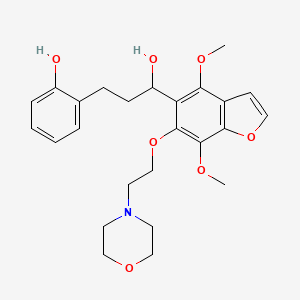
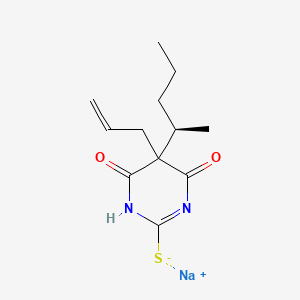
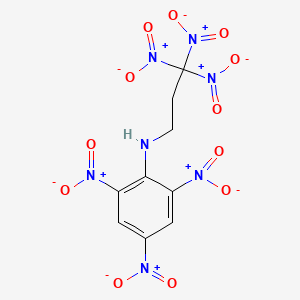
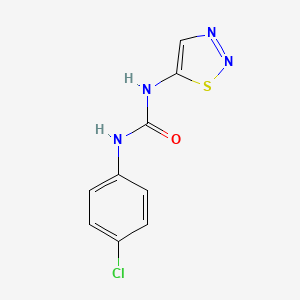
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)

